C6-Sphinganine is an analogue of sphinganine (dihydrosphingosine), with C6 being the number of carbon atoms in the acyl residue. C6-NBD Sphinganine is an omega fatty acid labeled fluorescent sphingolipid with 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD) as the fluorophore.
C-6 NBD ceramide is a biologically active fluorescent analog of short chain, membrane-permeable ceramides. It is as effective as C-6 ceramide in the inhibition of viral glycoprotein transport through the Golgi. C-6 NBD ceramide has been used as a fluorescent substrate for the activity of UDP-glucose:ceramide glucosyltransferase and to demonstrate the translocation of glucocerebroside and sphingomyelin from the Golgi to the plasma membrane. C-6 NBD-dihydro-Ceramide is structurally identical to C-6 NBD ceramide, except it contains a saturated bond in the C-4/C-5 position of the sphingosine backbone.
C6-NBD Sphinganine
CAS No.: 114301-97-2
Cat. No.: VC0042868
Molecular Formula: C30H51N5O6
Molecular Weight: 577.8
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 114301-97-2 |
---|---|
Molecular Formula | C30H51N5O6 |
Molecular Weight | 577.8 |
IUPAC Name | N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide |
Standard InChI | InChI=1S/C30H51N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h20-21,25,27,31,36-37H,2-19,22-23H2,1H3,(H,32,38)/t25-,27+/m0/s1 |
Standard InChI Key | GEZLBJRDZRUTOE-AHKZPQOWSA-N |
SMILES | CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Introduction
Definition and Chemical Structure
Chemical Composition and Structure
C6-NBD Sphinganine (also referred to as N-[7-(4-nitrobenzo-2-oxa-1,3-diazole)]-ε-aminocaproyl sphinganine) is a fluorescently labeled analog of sphinganine, a natural sphingoid base. The compound consists of three key structural components: the sphinganine backbone, a six-carbon (hexanoyl) linker, and the NBD fluorophore. The sphinganine backbone is characterized by its saturated structure, lacking the C4-C5 double bond that would be present in sphingosine . The NBD fluorophore provides the distinctive fluorescent properties that make this compound valuable for research applications.
Relationship to Other Fluorescent Sphingolipid Analogs
C6-NBD Sphinganine is closely related to other fluorescent sphingolipid analogs, such as C6-NBD-ceramide and C6-NBD-dihydroceramide (C6-NBD-DH-Cer). In fact, C6-NBD Sphinganine serves as the backbone for C6-NBD-DH-Cer, which contains sphinganine as its sphingoid base . These compounds form a family of fluorescent probes that have been developed to study different aspects of sphingolipid metabolism and cellular distribution.
Physical and Fluorescent Properties
Spectral Characteristics
The NBD fluorophore in C6-NBD Sphinganine provides distinctive spectral properties that make it ideal for fluorescence microscopy and spectroscopy. The compound exhibits excitation and emission maxima at approximately 466 nm and 536 nm, respectively . This spectral profile allows for visualization using standard fluorescence microscopy filters for the green-yellow emission range.
Environmental Sensitivity
A particularly valuable property of the NBD fluorophore is its environmental sensitivity. The NBD group is weakly fluorescent in aqueous environments but demonstrates significantly increased fluorescence intensity in aprotic solvents and nonpolar environments . This property allows researchers to distinguish between membrane-embedded C6-NBD Sphinganine and any free molecules in aqueous cellular compartments, providing information about the compound's localization and environment.
Cellular Distribution and Trafficking
Initial Membrane Incorporation
When introduced to cells, C6-NBD Sphinganine and related compounds can be incorporated into cellular membranes. Studies with C6-NBD-ceramide have shown that these fluorescent sphingolipid analogs can be successfully transferred from vesicles to cell membranes when incubated at low temperatures (e.g., 2°C) . This property enables researchers to load cells with the fluorescent probe before initiating metabolic studies.
Intracellular Localization Patterns
Following incorporation into cells, C6-NBD-labeled sphingolipids demonstrate specific intracellular distribution patterns. Studies with C6-NBD-ceramide have shown initial fluorescence in mitochondria, followed by intense labeling of the Golgi apparatus after approximately 30 minutes at 37°C . This selective staining of the Golgi apparatus has made C6-NBD-ceramide, and by extension other C6-NBD sphingolipids including C6-NBD Sphinganine, valuable tools for studying this organelle in living cells.
Translocation to Plasma Membrane
Over longer incubation periods, fluorescence has been observed to spread to the plasma membrane, coinciding with the metabolism of the parent compound into various sphingolipid derivatives . This pattern suggests that C6-NBD Sphinganine, like other fluorescent sphingolipid analogs, can be used to track the movement of sphingolipids from their sites of synthesis to the cell surface.
Metabolic Pathways and Transformations
Incorporation into Complex Sphingolipids
C6-NBD Sphinganine can serve as a precursor for various complex sphingolipids in cellular metabolism. As a sphinganine analog, it can be acylated to form C6-NBD-dihydroceramide (C6-NBD-DH-Cer), which can then be further metabolized . Research has shown that C6-NBD-DH-Cer can be used by cells as a substrate for headgroup addition, resulting in the formation of various dihydro-sphingolipids .
Desaturation Pathway
Research Applications and Methodologies
Tracing Sphingolipid Metabolism
C6-NBD Sphinganine and related compounds have proven invaluable for tracing sphingolipid metabolic pathways. By introducing the fluorescent probe to cells and tracking its conversion to various metabolites, researchers can investigate the enzymes involved in sphingolipid metabolism and their regulation . This approach has been particularly useful for studying sphingomyelin synthase, glucosylceramide synthase, and ceramide kinase activities simultaneously in the Golgi apparatus .
Visualization of Cellular Compartments
The selective localization of C6-NBD sphingolipids in specific cellular compartments has made them useful tools for visualizing organelles, particularly the Golgi apparatus. C6-NBD-ceramide has been established as a vital stain for the Golgi apparatus in living cells , and C6-NBD Sphinganine shares similar properties that make it useful for this application.
Studying Sphingolipid Transport Mechanisms
Fluorescent sphingolipid analogs like C6-NBD Sphinganine are particularly useful for studying the transport mechanisms that move sphingolipids between cellular compartments. By tracking the movement of fluorescence from its initial sites of incorporation to other cellular locations, researchers can investigate the pathways and mechanisms involved in sphingolipid trafficking .
Experimental Data and Findings
Metabolic Profiles of C6-NBD Sphingolipids
Research using C6-NBD-DH-Cer, which contains the sphinganine backbone, has provided insights into the metabolic fates of sphinganine-based compounds in cells. Studies have shown that when HT29 cells are incubated with C6-NBD-DH-Cer, they produce a profile of metabolites qualitatively comparable to that obtained with C6-NBD-Cer, though with quantitative differences . These findings suggest that C6-NBD Sphinganine and its derivatives follow similar metabolic pathways to their naturally occurring counterparts.
Composition of C6-NBD Sphingolipid Species
Research has analyzed the composition of various C6-NBD sphingolipid species in terms of their sphingoid backbones. In studies with HT29 cells, it was found that in all C6-NBD-sphingolipid species, sphinganine predominated as the sphingoid backbone, with varying percentages of desaturation observed among different metabolites . This finding indicates that the conversion of sphinganine to sphingosine (via desaturation) occurs to different extents depending on the specific sphingolipid.
Table: Comparison of Sphinganine-Containing and Desaturated C6-NBD Sphingolipids
C6-NBD Sphingolipid Species | Predominant Backbone | Percentage of Desaturation* | Cellular Localization |
---|---|---|---|
C6-NBD-DH-Cer (dihydroceramide) | Sphinganine | Lowest | Initially mitochondria, then Golgi |
C6-NBD-SM (sphingomyelin) | Sphinganine | Intermediate | Golgi, plasma membrane |
C6-NBD-GlcCer (glucosylceramide) | Sphinganine | Highest | Golgi, plasma membrane |
*Note: Relative percentages based on data from studies with HT29 cells
Analytical Methods for C6-NBD Sphinganine Studies
HPLC Separation and Analysis
High-performance liquid chromatography (HPLC) with fluorescence detection is a primary method for analyzing C6-NBD Sphinganine and its metabolites. Studies have employed analytical reverse-phase C18 columns with specific mobile phases (e.g., CH3OH/H2O/H3PO4 in proportions of 850:150:1.5, v/v/v) to separate the various fluorescent sphingolipid species . Detection typically utilizes the fluorescence properties of the NBD group, with excitation at approximately 465 nm and emission measured at around 530 nm .
Thin-Layer Chromatography
Thin-layer chromatography (TLC) provides another approach for separating and analyzing C6-NBD sphingolipids. This method has been used to identify the metabolites of C6-NBD-ceramide, including those with sphinganine backbones . The fluorescent nature of these compounds facilitates their visualization on TLC plates without the need for additional staining.
Enzymatic Verification Methods
To confirm the identity of specific C6-NBD sphingolipid species, enzymatic degradation methods have been employed. For example, C6-NBD derivatives of sphingomyelin, lactosylceramide, and other complex sphingolipids can be treated with specific enzymes such as sphingomyelinase or ceramide glycanase, with the products identified by subsequent HPLC analysis . These enzymatic approaches provide verification of structural assignments and help elucidate metabolic pathways.
Applications in Disease Research and Drug Development
Evaluating Sphingolipid Inhibitors
C6-NBD Sphinganine and related compounds have proven valuable for evaluating inhibitors of sphingolipid metabolism. Recent research has used NBD-C6-ceramide as a tracer to develop a comprehensive HPLC-based method for simultaneously measuring multiple nodes of ceramide metabolism in the Golgi apparatus . This approach has enabled the evaluation of commonly used sphingolipid inhibitors and the discovery of previously unknown inhibitory effects .
Studying Pathogen-Host Interactions
Fluorescent sphingolipid analogs have been applied to the study of pathogen-host interactions. For instance, research on Toxoplasma gondii infection has used C6-NBD-ceramide to analyze lipid traffic during parasite interaction with host cells . Similar approaches could potentially employ C6-NBD Sphinganine to investigate specific aspects of sphinganine metabolism in the context of infection.
Limitations and Considerations
Structural Differences from Natural Sphinganine
While C6-NBD Sphinganine provides valuable insights into sphingolipid metabolism and trafficking, it's important to recognize that the addition of the NBD fluorophore and the hexanoyl linker alters the structure compared to natural sphinganine. These modifications can potentially affect the compound's biophysical properties and its interactions with enzymes and transport systems .
Metabolic Differences
Studies have noted that fluorescent short-chain sphingolipid analogs, while metabolically active, may exhibit differences in their biochemical properties compared to their natural counterparts . These differences must be considered when interpreting results and extrapolating to natural sphingolipid metabolism.
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